

Application Notes and Protocols for Electrophysiology Recording with Meclinertant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meclinertant

Cat. No.: B1676129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification

These application notes provide a comprehensive guide to utilizing **Meclinertant** (also known as SR 48692) in electrophysiological studies. It is critical to note that **Meclinertant** is a selective, non-peptide antagonist of the neuropeptide NTS1 receptor [1][2][3]. The initial reference to "tachykinin" in the topic is addressed herein by providing information on the distinct tachykinin NK1 receptor signaling pathway for clarity and comparative purposes. This document will focus on the application of **Meclinertant** in the context of the neuropeptide NTS1 system.

Neuropeptide NTS1 (NT) is a 13-amino acid neuropeptide that functions as a neuromodulator in the central nervous system, influencing various physiological processes [2]. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, NTS1 [2]. Electrophysiological studies have demonstrated that NT predominantly exerts excitatory effects on various neuronal populations [4]. **Meclinertant** serves as a valuable pharmacological tool to investigate the physiological roles of the neuropeptide NTS1 system by selectively blocking the actions of neuropeptide NTS1 at the NTS1 receptor.

Data Presentation: Quantitative Effects of Meclinertant

The following tables summarize the quantitative data on the biological activity of **Meclinertant** from various experimental paradigms.

Table 1: In Vitro Binding and Functional Antagonism of **Meclinertant** (SR 48692)

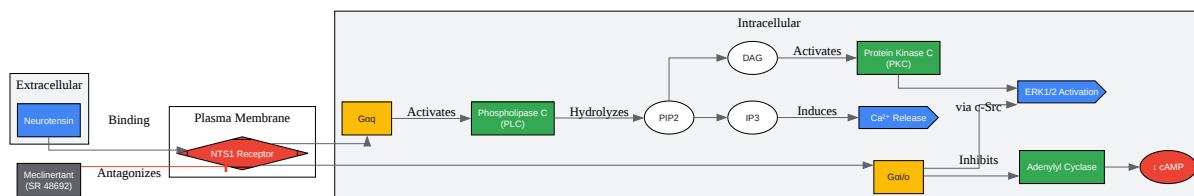
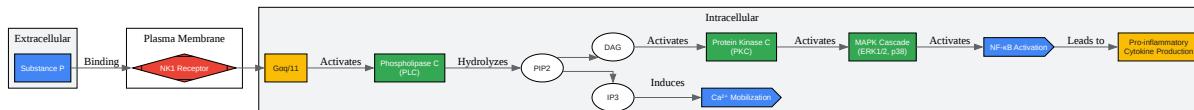

Parameter	Species/Cell Line	Assay Type	Value	Reference
IC50	Guinea Pig Brain	[¹²⁵ I]-NT Binding	0.99 ± 0.14 nM	[2][3]
Rat Mesencephalic Cells		[¹²⁵ I]-NT Binding	4.0 ± 0.4 nM	[2][3]
Transfected COS-7 Cells (rat NTS1)		[¹²⁵ I]-NT Binding	7.6 ± 0.6 nM	[2][3]
HT-29 Cells		[¹²⁵ I]-NT Binding	15.3 nM	
N1E115 Cells		[¹²⁵ I]-NT Binding	20.4 nM	
Guinea Pig Striatal Slices	NT-stimulated [³ H]dopamine release		0.46 ± 0.02 nM	[2][3]
pA2 (-log Kapp)	HT-29 Cells	NT-induced Ca ²⁺ mobilization	8.13 ± 0.03	[2][3]
Ke (apparent affinity)	NTS1 Receptor	Radioligand Binding	36 nM	
Kd	Transfected LTK- Cells (rat NTS1)	[³ H]SR 48692 Binding	3.4 nM	[5]

Table 2: Electrophysiological Effects of **Meclinertant** (SR 48692) Antagonism

Preparation	Neuron Type	Agonist	Meclintertant (SR 48692) Concentration	Observed Effect	Reference
Rat Substantia Nigra Slices	Dopamine-sensitive neurons	Neurotensin(8-13)	1 μ M	Blockade of NT-induced increase in firing rate.	[6]
4.9 μ M (Equilibrium Constant)	Antagonism of neurotensin(8-13) responses.				
Guinea-pig Mesencephalic Slices	Dopaminergic neurons	Neurotensin (300 nM)	100 nM	Selective inhibition of the slow component of the NT response; half-time of recovery reduced by 71 \pm 6%.	[8]
Neurotensin fragment (8-13) (300 nM)	100 nM	Half-time of recovery reduced by 65 \pm 5%.	[8]		


Signaling Pathways

To elucidate the molecular mechanisms involved, diagrams of both the Neurotensin NTS1 receptor and the Tachykinin NK1 receptor signaling pathways are provided below.

[Click to download full resolution via product page](#)

Neurotensin NTS1 Receptor Signaling Pathway.

[Click to download full resolution via product page](#)

Tachykinin NK1 Receptor Signaling Pathway.

Experimental Protocols

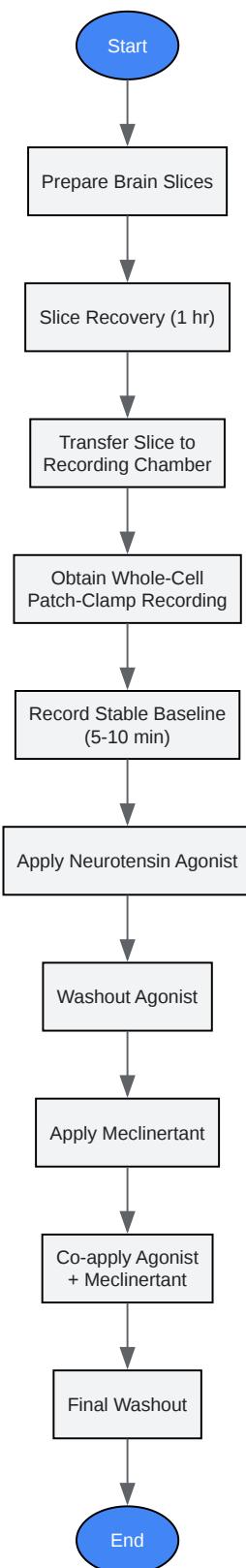
Detailed methodologies for key electrophysiology experiments are provided below.

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the effect of **Meclinertant** on neuropeptides-induced changes in neuronal excitability and membrane currents.

1. Materials and Solutions:

- **Meclinertant** (SR 48692) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment. The final DMSO concentration should be kept below 0.1%.
- Neurotensin (or agonist) Stock Solution: Prepare a 1 mM stock solution in sterile water. Store at -20°C and dilute to the final concentration in aCSF before use.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 MgSO₄, 2.5 CaCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose. Bubble continuously with 95% O₂ / 5% CO₂.
- Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.


2. Brain Slice Preparation:

- Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
- Rapidly decapitate and dissect the brain in ice-cold, oxygenated aCSF.
- Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
- Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

3. Recording Procedure:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at room temperature or 32-34°C.
- Visually identify neurons using an upright microscope with DIC optics.

- Obtain a gigaohm seal ($>1\text{ G}\Omega$) and establish a whole-cell configuration.
- Current-Clamp: Record the resting membrane potential and spontaneous firing. Apply depolarizing current steps to elicit action potentials.
- Voltage-Clamp: Hold the neuron at -70 mV to record inward currents.
- Establish a stable baseline recording for 5-10 minutes.
- Bath-apply the neuropeptide agonist at a known effective concentration (e.g., 10-100 nM) and record the response (depolarization, increased firing rate, or inward current).
- After washing out the agonist, pre-incubate the slice with **Meclinertant** (e.g., 100 nM - 1 μM) for 10-15 minutes.
- Co-apply the neuropeptide agonist with **Meclinertant** and record the response to determine the antagonistic effect.
- Perform a final washout of all drugs to observe recovery.

[Click to download full resolution via product page](#)

Whole-Cell Patch-Clamp Experimental Workflow.

Protocol 2: Extracellular Single-Unit Recording in Vivo or in Slices

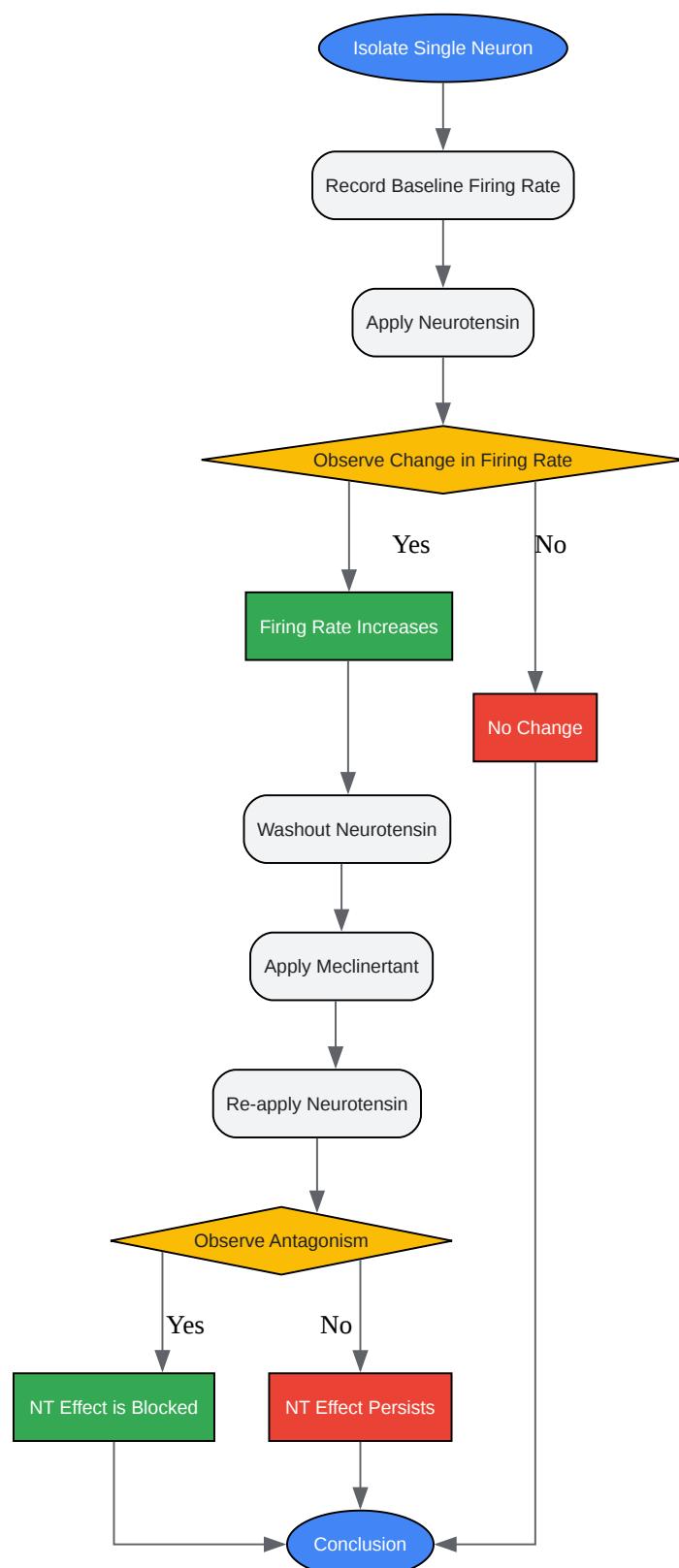
This protocol is for assessing the effect of **Meclinertant** on the firing rate of spontaneously active or sensory-evoked neurons.

1. Materials and Solutions:

- **Meclinertant** and Neurotensin solutions: Prepared as described in Protocol 1. For in vivo experiments, solutions for microiontophoresis or systemic administration should be prepared in appropriate vehicles.
- Recording Electrodes: High-impedance glass or metal microelectrodes.
- aCSF (for slice recordings): As described in Protocol 1.

2. In Vivo Preparation (if applicable):

- Anesthetize the animal and place it in a stereotaxic frame.
- Perform surgery to expose the brain region of interest.
- Lower the recording electrode to the target area. A multi-barreled electrode can be used for simultaneous recording and drug application via microiontophoresis.


3. Slice Preparation (if applicable):

- Prepare and maintain brain slices as described in Protocol 1.

4. Recording Procedure:

- Isolate a single, spontaneously active neuron with a good signal-to-noise ratio.
- Record the baseline firing rate for a stable period (e.g., 5-10 minutes).
- Apply neurotensin via bath perfusion (in slices) or microiontophoresis (in vivo) and record the change in firing rate.

- Allow for recovery to baseline firing rate.
- Apply **Meclinertant** and, after a pre-incubation period, re-apply neuropeptides to observe the antagonistic effect.
- Data analysis involves counting the number of spikes per unit of time (e.g., spikes/second) before, during, and after drug application.

[Click to download full resolution via product page](#)

Logical Flow for Extracellular Recording Experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neuropeptid Y receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neuropeptid Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]SR 48692, the first nonpeptide neuropeptid Y antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neuropeptid Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic and Signaling Mechanisms Involved in Neuropeptid Y-mediated Excitation of Central Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-peptide neuropeptid Y receptor antagonist SR48692 is not a potent antagonist of neuropeptid Y(8-13) responses of rat substantia nigra neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological evidence for putative subtypes of neuropeptid Y receptors in guinea-pig mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrophysiology Recording with Meclintartant]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676129#electrophysiology-recording-with-meclintartant-application>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com